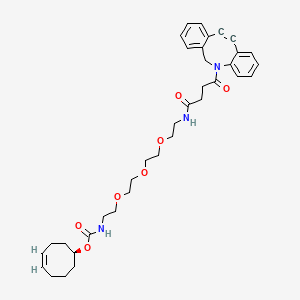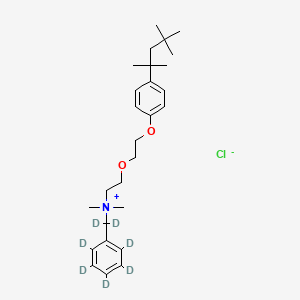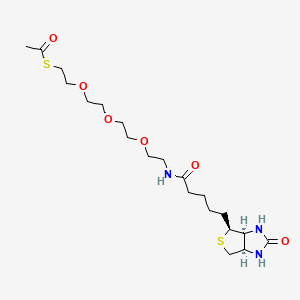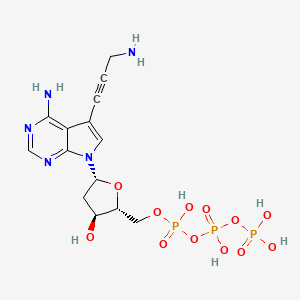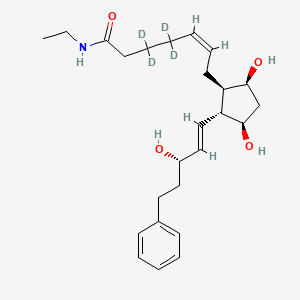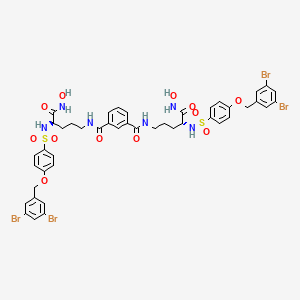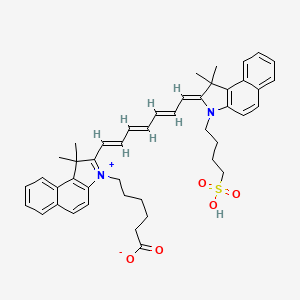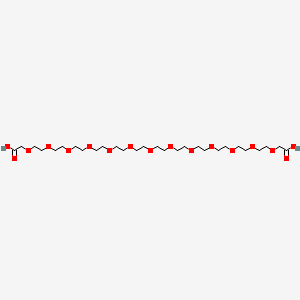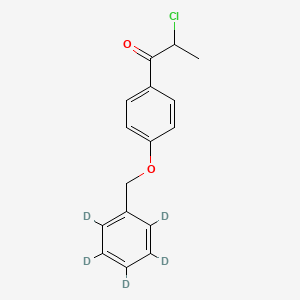
1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Métodos De Preparación
The synthesis of 1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(benzyloxy)benzaldehyde and deuterated reagents.
Reaction Conditions: The key steps often involve chlorination and deuteration reactions under controlled conditions. For example, the chlorination of 4-(benzyloxy)benzaldehyde can be achieved using thionyl chloride or phosphorus trichloride.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of deuterated solvents and catalysts is also common to maintain the deuterium content in the final product.
Análisis De Reacciones Químicas
1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of deuterated alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, leading to the replacement of the chlorine atom with other functional groups.
Aplicaciones Científicas De Investigación
1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in isotope labeling studies to track metabolic pathways and understand biological processes.
Medicine: It serves as a reference standard in mass spectrometry for the quantification of drugs and their metabolites.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: The deuterium atoms in the compound can affect the rate of enzymatic reactions, leading to changes in metabolic pathways and the overall biological response.
Comparación Con Compuestos Similares
1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(4-(benzyloxy)phenyl)-2-chloropropan-1-one and 1-(4-(benzyloxy)phenyl)-2-chloropropan-1-one-d3 are structurally similar but differ in their isotopic composition.
Uniqueness: The presence of deuterium in this compound provides unique properties, such as increased stability and altered reaction kinetics, making it valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C16H15ClO2 |
|---|---|
Peso molecular |
279.77 g/mol |
Nombre IUPAC |
2-chloro-1-[4-[(2,3,4,5,6-pentadeuteriophenyl)methoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C16H15ClO2/c1-12(17)16(18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3/i2D,3D,4D,5D,6D |
Clave InChI |
KABSWBAVVVOZDJ-VIQYUKPQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC2=CC=C(C=C2)C(=O)C(C)Cl)[2H])[2H] |
SMILES canónico |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


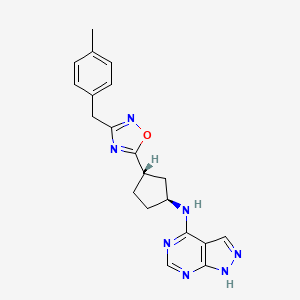


![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)
